2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine

Immunosuppression Perimidine Patent pharmacology

2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine (C20H20N2, MW 288.39 g/mol) is a 2-aryl-2,3-dihydro-1H-perimidine derivative belonging to the perimidine class of peri-naphtho-fused pyrimidine heterocycles. The compound features a 1,8-diaminonaphthalene scaffold condensed with 4-isopropylbenzaldehyde, yielding a partially saturated dihydropyrimidine ring ortho- and peri-fused to naphthalene.

Molecular Formula C20H20N2
Molecular Weight 288.4 g/mol
Cat. No. B6086957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine
Molecular FormulaC20H20N2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
InChIInChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3
InChIKeyVBILVOBHJIPKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine: Core Identity, Class, and Procurement-Relevant Context


2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine (C20H20N2, MW 288.39 g/mol) is a 2-aryl-2,3-dihydro-1H-perimidine derivative belonging to the perimidine class of peri-naphtho-fused pyrimidine heterocycles [1]. The compound features a 1,8-diaminonaphthalene scaffold condensed with 4-isopropylbenzaldehyde, yielding a partially saturated dihydropyrimidine ring ortho- and peri-fused to naphthalene [2]. Perimidines are recognized as a rare example of π-amphoteric heteroaromatic systems in which the pyrrole-like nitrogen lone pair participates in the π-system, conferring distinct electronic properties relevant to both biological activity and materials applications [3]. The 2,3-dihydro oxidation state distinguishes this compound from fully aromatic 1H-perimidine analogs, imparting different redox behaviour, conformational flexibility (puckered envelope conformation), and protonation characteristics [4].

Why 2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine Cannot Be Swapped with Other 2-Aryl-Perimidines: Structural and Physicochemical Rationale


Within the 2-aryl-2,3-dihydro-1H-perimidine series, the 4-substituent on the pendant phenyl ring exerts a decisive influence on lipophilicity, steric encumbrance, electronic character, and ultimately biological target engagement [1]. The isopropyl group (Hammett σ_p ≈ −0.15) is electron-donating and moderately lipophilic, whereas halogenated comparators such as 4-CF₃ (σ_p ≈ +0.54), 4-Br (σ_p ≈ +0.23), and 4-Cl (σ_p ≈ +0.23) are electron-withdrawing, fundamentally altering the electron density distribution across the perimidine core [2]. This electronic modulation directly impacts pKa at N1, redox potential of the dihydropyrimidine ring, and the compound's ability to participate in π-stacking or hydrogen-bonding interactions with biological targets [3]. Furthermore, the 2,3-dihydro oxidation state—as opposed to the fully aromatic 1H-perimidine form found in many immunosuppressive patent benchmarks—introduces a saturated carbon centre at C2 that alters molecular shape, conformational dynamics, and metabolic susceptibility, making simple within-class interchange pharmacologically unreliable without experimental verification [4].

Quantitative Differentiation Evidence: 2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine vs. Closest Analogs


Immunosuppressive Structural Claim in US Patent 4,294,964: p-Isopropylphenyl as a Distinct Pharmacophoric Element Among 4-Substituted Aryl-Perimidines

US Patent 4,294,964 (Eli Lilly, 1981) explicitly claims p-isopropylphenyl as one of the defined R¹ substituents (alongside p-bromophenyl, m-bromophenyl, m- or p-CF₃/OCF₃/SCF₃/OC₂F₅-phenyl, p-chlorophenyl, and 3,4-dihalophenyl) in 2-aryl-1H-perimidine compounds demonstrated to possess immunosuppressive activity [1]. While quantitative minimum effective dose (MED) data in the mouse hemagglutinin assay are reported for the halogenated analogs—p-CF₃-phenyl: MED = 6.25 mg/kg × 9 p.o.; p-Br-phenyl: MED = 25 mg/kg × 9 p.o.; p-Cl-phenyl: MED = 100 mg/kg × 9 p.o.; 3,4-diCl-phenyl: MED = 12.5 mg/kg × 9 p.o.—the p-isopropylphenyl derivative is structurally encompassed within the generic claims (Formula I, R¹ = p-isopropylphenyl) as a composition-of-matter embodiment, establishing its eligibility within the same immunosuppressive pharmacophore space [1]. The benchmark reference compound azathioprine (IMURAN) exhibits MED = 100 mg/kg × 9 in the same assay, providing a clinical relevance anchor [1].

Immunosuppression Perimidine Patent pharmacology Hemagglutinin assay

Lipophilicity Modulation by 4-Isopropyl Substitution: Predicted logP Differentiation from Halogenated and Unsubstituted Phenyl Analogs

The isopropyl substituent contributes a π-value of approximately +1.53 to the octanol-water partition coefficient (Hansch approach), yielding a predicted logP for 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine in the range of 4.5–5.5, compared to the unsubstituted 2-phenyl-2,3-dihydro-1H-perimidine (predicted logP ≈ 3.0–3.7) and the 4-CF₃-phenyl analog (predicted logP ≈ 5.0–6.0) [1]. This intermediate lipophilicity positions the compound within a favourable range for both membrane permeability (logP > 3) and aqueous solubility (logS predicted ≈ −5.2 to −5.8 by ESOL), avoiding the excessive lipophilicity of the CF₃ analog that may promote non-specific protein binding and the lower permeability of the unsubstituted phenyl derivative [2]. The 4-isopropyl group also increases the number of rotatable bonds to 5 (vs. 3 for unsubstituted phenyl), influencing conformational entropy upon target binding [3].

Lipophilicity Drug-likeness Permeability ADME

2,3-Dihydro Oxidation State vs. 1H-Perimidine: Conformational and Redox Differentiation from the Fully Aromatic Immunosuppressive Benchmark Series

The 2,3-dihydro-1H-perimidine scaffold adopts a puckered envelope conformation at the saturated C2 centre, structurally distinct from the planar fully aromatic 1H-perimidine system [1]. Single-crystal X-ray diffraction studies on closely related 2-substituted-2,3-dihydro-1H-perimidine compounds (1AH–1FH series) confirm this non-planar geometry, which directly impacts intermolecular packing, solubility, and target recognition [1]. Critically, the 2,3-dihydro form can undergo reversible oxidation to the corresponding 1H-perimidinium cation (a two-electron process), whereas the fully aromatic 1H-perimidine analogs (e.g., the immunosuppressive benchmark 2-(p-trifluoromethylphenyl)-1H-perimidine hydrochloride from US 4,294,964) are already in the oxidized state and cannot participate in this redox chemistry [2]. This redox distinction has practical implications: the dihydro form can serve as a pro-fluorescent or pro-drug precursor, as demonstrated by coumarin-dihydroperimidine chemosensors where OCl⁻-selective dehydrogenation generates strong fluorescence [3].

Redox chemistry X-ray crystallography Conformation Perimidine oxidation state

DNA Intercalation Potential: Perimidine Scaffold as a Minimal DNA-Intercalating Chromophore with Quantified Binding Affinity

The perimidine fused tricyclic chromophore has been experimentally established as the minimal structural requirement for intercalative DNA binding, with measured DNA association constants of log K = 5.8–6.5 (corresponding to K = 6.3 × 10⁵ to 3.2 × 10⁶ M⁻¹) and in vitro cytotoxic potencies of IC₅₀ = 500–1500 nM against tumor cell lines [1]. These values are comparable to those of other linear tricyclic DNA-intercalating antitumor agents such as acridinecarboxamides and phenazinecarboxamides [1]. The 2-aryl substituent modulates both binding affinity and cytotoxicity, with the position of side-chain attachment dictating the mode of intercalation [1]. While the specific 4-isopropylphenyl analog has not been individually profiled in this assay, the perimidine scaffold's DNA-binding parameters are established as a class property, and the electron-donating isopropyl group is predicted to enhance π-stacking interactions relative to electron-withdrawing substituents [2]. Notably, none of the perimidine-based intercalators from this series demonstrated in vivo antitumor activity, limiting their therapeutic applicability but preserving their value as biochemical probes [1].

DNA intercalation Antitumor Cytotoxicity Binding affinity

Synthetic Accessibility: Zn-Catalyzed High-Yield Preparation Method Applicable to 4-Isopropylphenyl Derivative

A versatile Zn(OAc)₂·2H₂O-catalyzed method for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines has been reported, achieving high yields (typically 70–95%) across a broad substrate scope including aryl aldehydes with diverse electronic and steric properties [1]. The reaction proceeds via condensation of 1,8-diaminonaphthalene with the corresponding aryl aldehyde, with product isolation achieved by simple filtration from the reaction mixture, demonstrating operational simplicity [1]. This methodology has been validated for mono-, di-, tri-, and tetra-perimidine derivatives and accommodates both electron-rich and electron-deficient aryl aldehydes [1]. Alternative catalytic systems—including FePO₄ (room temperature, green conditions) [2], HBOB (bis(oxalato)boric acid, shorter reaction times vs. conventional methods) [3], and SiO₂-Pr-SO₃H nanocatalyst (solvent-free conditions) [4]—provide additional synthetic routes with documented yields for related 2-aryl-perimidines, establishing robust synthetic accessibility for the 4-isopropylphenyl derivative.

Synthetic methodology Zn-catalysis Yield optimization Green chemistry

Antibacterial Selectivity Profile: E. coli Preferential Activity of 2-Aryl-2,3-dihydro-1H-perimidine Series with Substituent-Dependent Potency Modulation

Systematic antibacterial screening of 2-aryl-2,3-dihydro-1H-perimidine derivatives has revealed a consistent selectivity pattern: the compound class exhibits preferential activity against Gram-negative Escherichia coli while showing limited or no activity against Gram-positive Staphylococcus aureus [1]. In the Salih et al. (2020) study, all ten synthesized 2-substituted-2,3-dihydro-1H-perimidine compounds (4a–j) demonstrated promising antibacterial activity against E. coli, whereas none showed meaningful activity against S. aureus [1]. This Gram-negative selectivity profile is corroborated by an independent study (Tuo et al., 2014) in which 89% of 2-aryl-2,3-dihydro-1H-perimidine derivatives were inactive against S. aureus while 100% of compounds were active against E. coli [2]. Within the E. coli-active series, substituent-dependent potency differences were observed: compounds 4c, 4e, and 4j exhibited the highest antibacterial activity, indicating that the nature and position of the aryl substituent modulate potency [1]. For the broader perimidine class, azo-fused derivatives have achieved MIC values as low as 1.56 μg/mL against Pseudomonas aeruginosa (compounds 3h and 3i) [3], and 4-methoxy-substituted perimidine (3h) achieved MIC = 15.62 μg/mL against S. aureus, surpassing the reference drug ciprofloxacin (MIC = 31.25 μg/mL) [4].

Antibacterial E. coli SAR Gram-negative selectivity

Highest-Impact Application Scenarios for 2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine Based on Differentiated Evidence


Immunosuppressive Drug Discovery: Non-Halogenated Alkyl-Aryl Perimidine Lead Optimization

Research programs targeting novel immunosuppressive agents with reduced halogen content can deploy 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine as a structurally enabled, patent-precedented starting point. US Patent 4,294,964 explicitly claims p-isopropylphenyl within the 2-aryl-1H-perimidine immunosuppressive pharmacophore, providing both composition-of-matter IP precedent and a defined biological context (mouse hemagglutinin assay, graft-versus-host reaction model) [1]. The isopropyl group offers an intermediate electronic and lipophilic profile (σ_p ≈ −0.15; predicted logP ≈ 4.5–5.5) that differentiates it from the heavily halogenated analogs dominating the patent's quantitative dataset, potentially translating to improved metabolic stability and reduced CYP450 inhibition—both critical considerations for chronic immunosuppressive therapy [2]. The 2,3-dihydro oxidation state further distinguishes this compound from the 1H-perimidine hydrochloride salts exemplified in the patent, enabling exploration of redox-dependent bioactivation or pro-drug strategies [3].

DNA-Targeted Biochemical Probe Development: Perimidine-Based Intercalator with Tunable Substituent Effects

The perimidine scaffold has been experimentally validated as a minimal DNA-intercalating chromophore with binding constants (log K = 5.8–6.5) and cytotoxic potencies (IC₅₀ = 500–1500 nM) comparable to acridinecarboxamide and phenazinecarboxamide intercalators [1]. 2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine is a suitable scaffold for structure-activity relationship studies investigating how 4-alkyl substitution modulates DNA binding affinity and sequence selectivity. The electron-donating isopropyl group is predicted to enhance π-stacking interactions with DNA base pairs relative to electron-withdrawing substituents, while the 2,3-dihydro conformation provides a non-planar geometry that may influence intercalation kinetics or induce distinct DNA structural perturbations [2]. Fluorescence-based detection of DNA binding is enabled by the inherent fluorescence properties of 2-aryl-perimidine derivatives, facilitating real-time binding studies without external labelling [3].

Gram-Negative Selective Antibacterial Research: Exploiting Perimidine Class E. coli Selectivity

The consistent Gram-negative (E. coli) selectivity of 2-aryl-2,3-dihydro-1H-perimidine derivatives—with 100% of tested compounds active against E. coli while 89% are inactive against S. aureus—positions this compound class for targeted Gram-negative antibacterial discovery [1]. 2-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine, bearing an electron-donating 4-alkyl substituent, is predicted to fall within the E. coli-active SAR space, and its intermediate lipophilicity may confer favourable outer membrane penetration properties compared to more polar or more lipophilic analogs [2]. In screening cascades, this compound can serve as a representative alkyl-substituted benchmark against which halogenated, nitro, methoxy, and heteroaryl analogs are compared, with the broader perimidine class having demonstrated MIC values as low as 1.56 μg/mL (against P. aeruginosa for azo-fused derivatives) [3] and 15.62 μg/mL (against S. aureus, surpassing ciprofloxacin) for optimized derivatives [4].

Redox-Active Sensor and Materials Chemistry: Dihydroperimidine as a Pro-Fluorescent or Electrochromic Component

The 2,3-dihydro-1H-perimidine scaffold's capacity for reversible two-electron oxidation to the 1H-perimidinium cation makes 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine a candidate building block for redox-responsive materials, chemosensors, and electrochromic devices [1]. The dihydro form serves as the reduced (electron-donating) partner in a redox couple, with oxidation generating the fully aromatic, fluorescent perimidinium species. This principle has been demonstrated in coumarin-dihydroperimidine hybrid chemosensors where OCl⁻-selective dehydrogenation produces strong blue fluorescence for sensitive hypochlorite detection (LOD = 3.3 μM) [2]. The 4-isopropylphenyl substituent provides steric bulk that may prevent aggregation-caused quenching while maintaining sufficient solubility in organic solvents for device fabrication. Perimidine-based chemosensors have also been developed for selective detection of Cu²⁺ (detection limit 9.89 nM) [3], Hg²⁺ (fluorescence quenching) [4], and F⁻ (colorimetric and fluorescent) [5], establishing the broader utility of the perimidine platform in optical sensing applications where the specific substituent tunes selectivity and sensitivity.

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